Cas no 68996-26-9 (N-(Piperidin-4-yl)methanesulfonamide hydrochloride)

N-(Piperidin-4-yl)methanesulfonamide hydrochloride is a synthetic organic compound featuring a piperidine core functionalized with a methanesulfonamide group and hydrochloride salt. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or building block for bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its sulfonamide moiety offers potential for hydrogen bonding and interactions with biological targets, making it valuable in drug discovery, especially for CNS-targeting compounds or enzyme inhibitors. The compound’s well-defined chemical properties ensure reproducibility in synthetic applications. Suitable for controlled reactions, it is commonly employed in the development of novel therapeutic agents and pharmacological probes.
N-(Piperidin-4-yl)methanesulfonamide hydrochloride structure
68996-26-9 structure
Product Name:N-(Piperidin-4-yl)methanesulfonamide hydrochloride
CAS No:68996-26-9
MF:C6H15ClN2O2S
MW:214.713499307632
MDL:MFCD13193871
CID:1025342
PubChem ID:20569935
Update Time:2025-05-21

N-(Piperidin-4-yl)methanesulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(Piperidin-4-yl)methanesulfonamide hydrochloride
    • N-(Piperidin-4-yl)methanesulfomide hydrochloride
    • N-piperidin-4-ylmethanesulfonamide,hydrochloride
    • N-(Piperidin-4-yl)methanesulfonamidehydrochloride
    • 68996-26-9
    • N-piperidin-4-ylmethanesulfonamide hydrochloride
    • EN300-30350
    • CS-0046938
    • N-piperidin-4-yl methanesulfonamide hydrochloride
    • N-piperidin-4-ylmethanesulfonamide;hydrochloride
    • N-piperidine-4-ylmethanesulfonamide hydrochloride
    • AKOS015996230
    • DTXSID10608834
    • SCHEMBL1702819
    • n-(piperidin-4-yl)methanesulfonamide hcl
    • MFCD13193871
    • LUSUXJHDQXASOK-UHFFFAOYSA-N
    • N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1)
    • N-4-Piperidinylmethanesulfonamide hydrochloride
    • AS-54783
    • F1905-6629
    • N-4-Piperidinylmethanesulfonamide hydrochloride, AldrichCPR
    • W10081
    • N-4-Piperidinylmethanesulfonamide HCl
    • DB-335182
    • MDL: MFCD13193871
    • Inchi: 1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H
    • InChI Key: LUSUXJHDQXASOK-UHFFFAOYSA-N
    • SMILES: Cl.S(C)(NC1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 214.0542766g/mol
  • Monoisotopic Mass: 214.0542766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų

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Additional information on N-(Piperidin-4-yl)methanesulfonamide hydrochloride

Introduction to N-(Piperidin-4-yl)methanesulfonamide hydrochloride (CAS No. 68996-26-9)

N-(Piperidin-4-yl)methanesulfonamide hydrochloride, with the chemical formula C8H14N2O2S·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 68996-26-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of a piperidine ring and a methanesulfonamide moiety, make it a versatile scaffold for drug design.

The piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance solubility and metabolic stability. In contrast, the methanesulfonamide group is frequently incorporated into drug candidates due to its role as a bioisostere for carboxylic acid groups, which can improve binding affinity and pharmacokinetic properties. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of N-(Piperidin-4-yl)methanesulfonamide hydrochloride as a lead compound in the search for new treatments for various diseases. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory pathways, such as COX-2 and LOX-5. The ability of this compound to modulate these enzymes suggests its utility in developing anti-inflammatory and antiarthritic drugs.

In addition to its anti-inflammatory properties, N-(Piperidin-4-yl)methanesulfonamide hydrochloride has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders. The piperidine moiety is known to interact with central nervous system receptors, making it a valuable component in designing drugs that target neurological conditions. Preliminary research indicates that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of N-(Piperidin-4-yl)methanesulfonamide hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the methanesulfonamide group followed by salt formation with hydrochloric acid. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency of the synthesis process. These methods not only enhance yield but also minimize byproduct formation, ensuring a cleaner final product.

The pharmacological profile of N-(Piperidin-4-yl)methanesulfonamide hydrochloride has been extensively studied in vitro and in vivo. In cell-based assays, this compound has demonstrated significant inhibitory activity against various target proteins relevant to human health. For instance, studies have shown its ability to inhibit the growth of certain cancer cell lines by disrupting critical signaling pathways involved in tumor progression. Furthermore, animal models have provided evidence of its potential therapeutic effects in reducing tumor burden and improving survival rates.

The safety profile of N-(Piperidin-4-yl)methanesulfonamide hydrochloride is another area of active research. Toxicological studies have been conducted to evaluate its acute and chronic toxicity profiles. These studies have revealed that the compound exhibits low toxicity at therapeutic doses, with minimal side effects observed even at higher concentrations. This makes it a promising candidate for further development into a safe and effective pharmaceutical agent.

The regulatory landscape for N-(Piperidin-4-yl)methanesulfonamide hydrochloride is also an important consideration for its commercialization. Compliance with international regulatory standards is essential for ensuring its safety and efficacy for human use. Regulatory agencies such as the FDA and EMA have stringent guidelines for drug development, which include rigorous testing for efficacy, safety, and quality control. Meeting these requirements is crucial for obtaining approval to market this compound as a therapeutic agent.

In conclusion, N-(Piperidin-4-yl)methanesulfonamide hydrochloride, identified by its CAS number 68996-26-9, is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile scaffold for drug design, with applications ranging from anti-inflammatory treatments to neuroprotective agents. Advances in synthetic chemistry and pharmacological research continue to expand our understanding of its therapeutic potential. As further studies are conducted, N-(Piperidin-4-yl)methanesulfonamide hydrochloride may emerge as a valuable addition to the arsenal of drugs used to treat various human diseases.

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